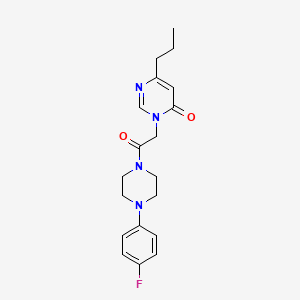

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a propyl group and a piperazine ring bearing a fluorophenyl moiety. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity .

Métodos De Preparación

The synthesis of 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a pyrimidine derivative with a piperazine compound substituted with a fluorophenyl group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Aplicaciones Científicas De Investigación

Inhibition of Monoamine Oxidase (MAO)

One of the notable biological activities of this compound is its potential as an inhibitor of monoamine oxidase, an enzyme involved in neurotransmitter metabolism. In studies assessing related compounds, significant inhibition of MAO-B was observed, suggesting that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. For example, similar compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .

Anticancer Properties

Research indicates that 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that related derivatives possess significant cytotoxicity against human cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key substituents and their activities are summarized in the table below:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Fluorophenyl | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

| Propyl group | Moderate | - | Enhances lipophilicity |

Case Study 1: Neuroprotective Effects

A study conducted on a related compound demonstrated its neuroprotective effects in animal models of Parkinson's disease. The compound significantly reduced neuroinflammation and improved motor function, highlighting its potential as a treatment for neurodegenerative disorders .

Case Study 2: Antitumor Activity

In vitro evaluations showed that this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways, making it a candidate for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells. This inhibition is achieved through the suppression of the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway. Additionally, it reduces the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells .

Comparación Con Compuestos Similares

Similar compounds to 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one include other pyrimidine derivatives and piperazine-containing molecules. These compounds often share similar pharmacological properties but differ in their specific substituents and overall molecular structure. For example:

Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound also features a pyrimidine core and a piperazine ring but includes a triazole moiety and a methoxyphenyl group.

1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: Another similar compound with a different core structure and additional functional groups.

Actividad Biológica

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN4O4 with a molecular weight of approximately 414.43 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, and a pyrimidine moiety that contributes to its pharmacological profile.

1. Monoamine Oxidase Inhibition

Recent studies have demonstrated that piperazine derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range, indicating potent inhibitory effects. One study reported that a related piperazine derivative had an IC50 value of 0.116 µM against MAO-A, which was significantly more effective than the reference drug Moclobemide .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that derivatives containing piperazine exhibited cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. Notably, some derivatives demonstrated lower IC50 values than standard chemotherapeutics like 5-fluorouracil, suggesting promising anticancer potential .

3. Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological properties. The presence of the fluorophenyl group has been associated with enhanced binding affinity to serotonin receptors, which may lead to anxiolytic and antidepressant effects. Molecular docking studies have shown favorable interactions between these compounds and serotonin receptors, indicating potential therapeutic applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Piperazine Ring : Substituents on the piperazine ring can significantly affect the compound's affinity for various targets.

- Fluorophenyl Group : The introduction of fluorine enhances lipophilicity and may improve receptor binding.

- Pyrimidine Core : Variations in the pyrimidine structure can alter pharmacokinetic properties and biological activity.

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

Propiedades

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWZXDUVPNBWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.